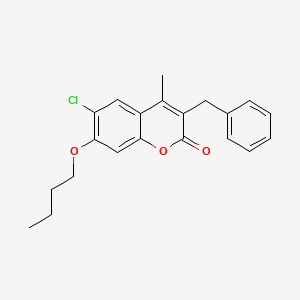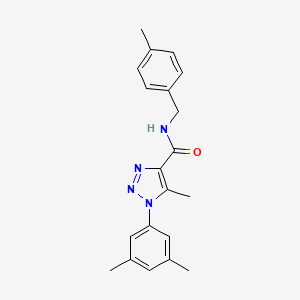![molecular formula C24H27NO2 B4733606 {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4733606.png)
{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol
説明
{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since been found to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.
科学的研究の応用
{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. It works by binding to sphingosine-1-phosphate receptors and inhibiting the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and preventing further damage to the myelin sheath. {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has also been found to have potential anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
作用機序
{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol works by binding to sphingosine-1-phosphate receptors and inhibiting the migration of immune cells to the brain and spinal cord. This prevents the immune cells from attacking the myelin sheath, which is responsible for transmitting nerve signals. By reducing inflammation and preventing further damage to the myelin sheath, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol can help to slow the progression of multiple sclerosis. {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol also induces apoptosis in cancer cells by activating the sphingosine kinase pathway and inhibiting the Akt/mTOR pathway. In animal models of Alzheimer's disease, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been shown to reduce amyloid beta accumulation and improve cognitive function.
Biochemical and Physiological Effects:
{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has a number of biochemical and physiological effects, including reducing inflammation, inhibiting immune cell migration, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has also been found to have potential cardioprotective effects, as it can reduce ischemia-reperfusion injury and improve cardiac function. However, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been associated with some adverse effects, including bradycardia, macular edema, and increased risk of infections.
実験室実験の利点と制限
One of the main advantages of using {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol in lab experiments is its well-characterized mechanism of action and extensive research history. {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been extensively studied in animal models and clinical trials, and its effects on various diseases are well-documented. However, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol is a complex compound that requires expertise in organic chemistry to synthesize, and it may not be suitable for all types of experiments. Additionally, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol has been associated with some adverse effects, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol. One area of interest is the development of new synthetic methods for producing {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol, which could improve its availability and reduce its cost. Another area of interest is the exploration of {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol's potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is ongoing research on the development of novel {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol analogs that may have improved efficacy and reduced adverse effects. Overall, {3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol is a promising compound with potential applications in a variety of diseases, and further research is needed to fully understand its therapeutic potential.
特性
IUPAC Name |
[3-benzyl-1-[[4-(furan-2-yl)phenyl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-19-24(16-20-6-2-1-3-7-20)13-5-14-25(18-24)17-21-9-11-22(12-10-21)23-8-4-15-27-23/h1-4,6-12,15,26H,5,13-14,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFVXGCZULIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CO3)(CC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4733525.png)
![4-chloro-N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733531.png)

![{2-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4733561.png)
![3-(benzyloxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4733567.png)


![methyl 6-{[4-(dimethylamino)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B4733593.png)
![7-benzyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4733601.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)
![3-[3-(4-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4733623.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4733631.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B4733638.png)
